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Compound of Interest

Compound Name:
N-(2-iodophenyl)-4-

methylbenzenesulfonamide

Cat. No.: B041209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(2-iodophenyl)-4-methylbenzenesulfonamide is a versatile pharmaceutical intermediate of

significant interest in medicinal chemistry. Its structure incorporates a tosyl-protected aniline

and a reactive iodine atom on the phenyl ring, making it an ideal precursor for the synthesis of

a wide array of complex molecules. The ortho-iodophenyl moiety is particularly amenable to

transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination

and Ullmann condensation, which are pivotal in the construction of carbon-nitrogen and

carbon-carbon bonds. These reactions are instrumental in the synthesis of various kinase

inhibitors and other therapeutic agents. This document provides detailed application notes and

experimental protocols for the use of N-(2-iodophenyl)-4-methylbenzenesulfonamide in the

synthesis of potential Phosphoinositide 3-kinase (PI3K)/mTOR and Calcium Release-Activated

Calcium (CRAC) channel inhibitors.
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Property Value

CAS Number 61613-20-5

Molecular Formula C₁₃H₁₂INO₂S

Molecular Weight 389.21 g/mol

Appearance Off-white to pale yellow solid

Purity ≥97%

Storage Temperature Room temperature, sealed in dry, dark place

Application 1: Synthesis of PI3K/mTOR Inhibitor
Analogs
N-(2-iodophenyl)-4-methylbenzenesulfonamide serves as a key building block for the

synthesis of potent PI3K/mTOR dual inhibitors. The PI3K/Akt/mTOR signaling pathway is a

critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently

observed in various cancers.[1] The synthesis of Omipalisib (GSK2126458), a highly potent

PI3K/mTOR inhibitor, showcases a similar structural motif.[2][3][4][5][6] The following protocol

outlines a representative synthesis of a PI3K/mTOR inhibitor analog via a Buchwald-Hartwig

amination reaction.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b041209?utm_src=pdf-body
https://www.researchgate.net/publication/237055981_Recent_syntheses_of_PI3KAktmTOR_signaling_pathway_inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007793/
https://www.medchemexpress.com/GSK2126458.html
https://pubchem.ncbi.nlm.nih.gov/compound/Omipalisib
https://www.caymanchem.com/product/17377/gsk2126458
https://www.tocris.com/products/omipalisib_6792
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine Kinase

PI3K

Activation

PIP3

PIP2 phosphorylation

PIP2

PDK1mTORC2

Akt

Activation

mTORC1

Activation

Cell Proliferation
& Survival

Activation

PI3K/mTOR Inhibitor
(e.g., Omipalisib Analog)

Click to download full resolution via product page

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
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Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the synthesis of an N-(2-(pyridin-3-ylamino)phenyl)-4-

methylbenzenesulfonamide, a core scaffold for various kinase inhibitors.

Reaction Scheme:

Materials and Reagents:

N-(2-iodophenyl)-4-methylbenzenesulfonamide (1.0 equiv)

3-aminopyridine (1.2 equiv)

Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)

Xantphos (0.04 equiv)

Cesium carbonate (Cs₂CO₃; 2.0 equiv)

Anhydrous 1,4-dioxane

Nitrogen or Argon gas

Procedure:

To an oven-dried Schlenk tube, add N-(2-iodophenyl)-4-methylbenzenesulfonamide, 3-

aminopyridine, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

Evacuate and backfill the tube with nitrogen or argon three times.

Add anhydrous 1,4-dioxane via syringe.

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
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Wash the filtrate with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient).

Quantitative Data: PI3K/mTOR Inhibitor Activity
The following table presents the inhibitory activity of Omipalisib, a structurally related

PI3K/mTOR inhibitor, to provide a reference for the potential efficacy of analogs synthesized

from N-(2-iodophenyl)-4-methylbenzenesulfonamide.[3][5][6]

Target IC₅₀ / Kᵢ (nM)

PI3Kα 0.019 (Kᵢ)

PI3Kβ 0.13 (Kᵢ)

PI3Kδ 0.024 (Kᵢ)

PI3Kγ 0.06 (Kᵢ)

mTORC1 0.18 (Kᵢ)

mTORC2 0.3 (Kᵢ)

DNA-PK 0.28 (IC₅₀)

Application 2: Synthesis of CRAC Channel Inhibitor
Scaffolds
N-(2-iodophenyl)-4-methylbenzenesulfonamide can also be utilized in the synthesis of

inhibitors of Calcium Release-Activated Calcium (CRAC) channels. CRAC channels are crucial

for calcium signaling in immune cells, and their inhibition is a promising therapeutic strategy for

autoimmune diseases and inflammatory conditions.[7][8][9][10] An Ullmann condensation

reaction can be employed to couple the intermediate with a suitable partner to form a diaryl

amine, a common scaffold in CRAC channel inhibitors.
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Caption: CRAC channel activation and inhibition.

Experimental Protocol: Ullmann Condensation
This protocol outlines the synthesis of a diaryl amine scaffold, a potential precursor for CRAC

channel inhibitors, using an Ullmann condensation.

Reaction Scheme:

Note: While the example shows diaryl ether formation, a similar protocol can be adapted for

diaryl amine synthesis by replacing the phenol derivative with an appropriate amine.

Materials and Reagents:

N-(2-iodophenyl)-4-methylbenzenesulfonamide (1.0 equiv)

Aryl amine or phenol (1.2 equiv)

Copper(I) iodide (CuI; 0.1 equiv)

L-proline (0.2 equiv)

Potassium carbonate (K₂CO₃; 2.0 equiv)

Anhydrous dimethyl sulfoxide (DMSO)

Nitrogen or Argon gas

Procedure:

To a dry reaction vessel, add N-(2-iodophenyl)-4-methylbenzenesulfonamide, the aryl

amine/phenol, CuI, L-proline, and K₂CO₃.

Seal the vessel and evacuate and backfill with nitrogen or argon three times.

Add anhydrous DMSO via syringe.

Heat the reaction mixture to 110-120 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.

Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and water.

Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer

twice with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Quantitative Data: CRAC Channel Inhibitor Activity
The following table provides the inhibitory activity of some known CRAC channel inhibitors to

serve as a benchmark for newly synthesized compounds.[7]

Compound Target IC₅₀ (nM)

Compound from Yonetoku et

al.

Thapsigargin-induced Ca²⁺

influx
77

Compound 22 CRAC Channel 3250

Synta 66 ICRAC 1400

Experimental Workflow Diagram
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Caption: General workflow for cross-coupling reactions.
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Conclusion
N-(2-iodophenyl)-4-methylbenzenesulfonamide is a valuable and versatile intermediate for

the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors. The

protocols provided herein for Buchwald-Hartwig amination and Ullmann condensation offer

robust methods for constructing key structural motifs found in potent PI3K/mTOR and CRAC

channel inhibitors. The successful application of these methods can facilitate the development

of novel therapeutic agents for a range of diseases, including cancer and autoimmune

disorders. Researchers are encouraged to optimize the outlined conditions for their specific

substrates and desired products to achieve optimal yields and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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